molecular formula C14H15N5O2 B3980538 5-nitro-2-(4-phenyl-1-piperazinyl)pyrimidine

5-nitro-2-(4-phenyl-1-piperazinyl)pyrimidine

Cat. No. B3980538
M. Wt: 285.30 g/mol
InChI Key: PFKYFMFJRJFUEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-nitro-2-(4-phenyl-1-piperazinyl)pyrimidine is a chemical compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. It is a heterocyclic organic compound that contains a pyrimidine ring and a piperazine ring.

Mechanism of Action

The mechanism of action of 5-nitro-2-(4-phenyl-1-piperazinyl)pyrimidine is not fully understood. However, it is believed to act by inhibiting the activity of enzymes or receptors that are involved in the pathogenesis of diseases. For example, it has been shown to inhibit the activity of DNA gyrase, an enzyme that is essential for bacterial DNA replication, thus leading to bacterial cell death.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria, and reduce the severity of seizures in animal models of epilepsy. It has also been found to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

One advantage of 5-nitro-2-(4-phenyl-1-piperazinyl)pyrimidine is its broad spectrum of activity against different types of bacteria and cancer cells. It is also relatively easy to synthesize and purify. However, one limitation is its potential toxicity, which may limit its use in vivo.

Future Directions

There are several future directions for the research and development of 5-nitro-2-(4-phenyl-1-piperazinyl)pyrimidine. One direction is to optimize its structure to improve its potency and selectivity against specific targets. Another direction is to study its pharmacokinetics and pharmacodynamics in vivo to determine its safety and efficacy. Furthermore, it may be useful to investigate its potential applications in other diseases such as viral infections and autoimmune disorders.

Scientific Research Applications

5-nitro-2-(4-phenyl-1-piperazinyl)pyrimidine has been studied for its potential applications in the treatment of various diseases such as cancer, bacterial infections, and neurological disorders. It has been found to possess antimicrobial, antitumor, and anticonvulsant activities.

properties

IUPAC Name

5-nitro-2-(4-phenylpiperazin-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O2/c20-19(21)13-10-15-14(16-11-13)18-8-6-17(7-9-18)12-4-2-1-3-5-12/h1-5,10-11H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFKYFMFJRJFUEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC=C(C=N3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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